molecular formula C25H23NO6S B2367153 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872199-22-9

6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2367153
CAS No.: 872199-22-9
M. Wt: 465.52
InChI Key: UEQPQNHWWMSCHI-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a sulfonyl group, and a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its combination of a quinolinone core with methoxy and sulfonyl groups. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-30-18-7-10-21(11-8-18)33(28,29)24-16-26(15-17-5-4-6-19(13-17)31-2)23-12-9-20(32-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQPQNHWWMSCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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